3-(4-Methylbenzoyl)propionic acid

Overview

Description

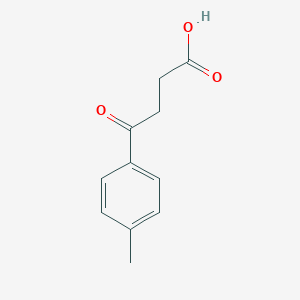

3-(4-Methylbenzoyl)propionic acid (CAS 4619-20-9), also known as 4-(4-methylphenyl)-4-oxobutyric acid, is a substituted propionic acid derivative with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . Structurally, it consists of a propionic acid chain linked to a 4-methylbenzoyl group. This compound is synthesized via Friedel-Crafts acylation of biphenyl with succinic anhydride in the presence of AlCl₃ and dichloromethane (DCM) . It serves as a key intermediate in organic synthesis, particularly for producing heterocyclic compounds such as butenolides and pyrrolones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylbenzoyl)propionic acid typically involves a Friedel-Crafts acylation reaction. This process introduces an acyl group into the aromatic ring using an acylating agent (such as an acyl halide or carboxylic acid anhydride) and a strong Lewis acid catalyst like aluminum chloride . The reaction conditions often include:

Toluene: as the solvent

Succinic anhydride: as the acylating agent

Anhydrous aluminum chloride: as the catalyst

Dichloromethane: as the reaction medium

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylbenzoyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Major Products:

Oxidation: Formation of carboxylic acids

Reduction: Formation of alcohols

Substitution: Various substituted aromatic compounds

Scientific Research Applications

Pharmaceutical Applications

3-(4-Methylbenzoyl)propionic acid is primarily recognized for its role as a non-steroidal anti-inflammatory drug (NSAID) precursor. The compound belongs to the class of aroylpropionic acids, which are known for their analgesic and anti-inflammatory properties.

Case Study: Synthesis of NSAIDs

In a study by Husain et al., various derivatives of aroylpropionic acids were synthesized, including this compound. The compound was evaluated for its efficacy in reducing inflammation and pain, demonstrating significant potential as a therapeutic agent in treating conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

The compound is also utilized as an intermediate in the synthesis of agrochemicals. Its derivatives can be used to develop herbicides and fungicides that are more effective and environmentally friendly.

Example: Development of Herbicides

Research indicates that derivatives of this compound exhibit herbicidal activity against various weed species. These compounds disrupt the growth and reproduction of target plants without adversely affecting crop yields .

Dye Manufacturing

In the dye industry, this compound serves as an intermediate for synthesizing various dyes. Its ability to form stable complexes with metal ions makes it valuable for producing vibrant colors in textiles and other materials.

Case Study: Synthesis of Dyes

A study highlighted the successful use of this compound in synthesizing azo dyes. These dyes are known for their bright colors and high stability under various environmental conditions, making them suitable for commercial applications .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Precursor for NSAIDs | Anti-inflammatory and analgesic properties |

| Agrochemicals | Intermediate for herbicides and fungicides | Effective weed control |

| Dye Manufacturing | Intermediate for synthesizing dyes | Vibrant colors with high stability |

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzoyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical transformations, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional properties of 3-(4-methylbenzoyl)propionic acid are compared below with five related compounds, focusing on substituents, synthesis, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Research Findings

Substituent Effects on Reactivity

- The 4-methyl group in this compound enhances electron density at the benzene ring, facilitating electrophilic substitution reactions compared to the unsubstituted 3-benzoylpropionic acid .

- Methoxy-substituted analogues (e.g., 3-(4-methoxybenzoyl)propionic acid) exhibit stronger hydrogen-bonding interactions in crystal structures due to the electron-donating methoxy group, stabilizing intermolecular networks .

Biological Activity 3-(3,4-Dihydroxyphenyl)propionic acid and 3-(2,4-dihydroxyphenyl)propionic acid are microbial metabolites of dietary polyphenols. These compounds demonstrate significant antioxidant activity (IC₅₀ < 10 μM) and modulate inflammatory pathways in vitro . In contrast, 3-(4-isopropylphenyl)propionic acid inhibits monoamine oxidase (MAO) with IC₅₀ values in the nanomolar range, making it a candidate for neurological disorder research .

Synthetic Utility

- This compound and its benzoyl counterpart are pivotal in synthesizing five-membered heterocycles . For example, cyclization with hydrazine yields pyrrolones with antimicrobial activity .

- 3-(2,4-Dihydroxyphenyl)propionic acid undergoes enzymatic ipso-hydroxylation to form trihydroxylated derivatives, critical in biodegradation pathways of aromatic compounds .

Physicochemical Properties

- The methyl and methoxy derivatives exhibit higher lipophilicity (logP ~2.5–3.0) compared to hydroxylated analogues (logP ~1.0–1.5), influencing their bioavailability and metabolic stability .

Biological Activity

3-(4-Methylbenzoyl)propionic acid is a member of the aroylpropionic acid class, which is known for its non-steroidal anti-inflammatory properties. This compound has garnered attention due to its potential therapeutic applications, particularly in the realm of anti-inflammatory and analgesic activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily involves its interaction with cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation and pain. By inhibiting COX-1 and COX-2, this compound can effectively reduce inflammation and alleviate pain .

Pharmacokinetics

- Absorption: Rapidly absorbed after oral administration.

- Metabolism: Primarily metabolized in the liver.

- Excretion: Excreted mainly through urine.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, at a concentration of 100 µg/mL, it reduced TNF-α production by approximately 44–60% .

Analgesic Activity

The analgesic effects of this compound have been evaluated through various pain models. In animal studies, administration of this compound resulted in a notable decrease in pain response compared to control groups, suggesting its potential utility in pain management .

Case Studies

- Study on Cytokine Release:

- Toxicity Assessment:

Data Table: Summary of Biological Activities

| Activity Type | Observations | Concentration |

|---|---|---|

| Anti-inflammatory | Reduced TNF-α production by 44–60% | 100 µg/mL |

| Analgesic | Decreased pain response in animal models | Administered orally |

| Cytokine modulation | Inhibited IFN-γ release by up to 79% | Varies (up to 100 µg/mL) |

| Toxicity | Cell viability >90% compared to controls | Various concentrations |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methylbenzoyl)propionic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or condensation reactions. For example, derivatives of similar arylpropionic acids are synthesized via coupling 4-methylbenzoyl chloride with malonic acid derivatives under controlled acidic conditions. Optimization includes:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for acylation reactions.

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by GC) .

Table 1 : Example reaction conditions for a related compound (from ):

| Parameter | Value |

|---|---|

| Starting material | 4-Methoxybenzoyl chloride |

| Coupling agent | Thiourea derivatives |

| Solvent | Methanol |

| Crystallization system | Orthorhombic (P2₁2₁2₁) |

| Space group parameters | a=5.0364 Å, b=16.716 Å, c=23.040 Å |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR/Raman spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, aromatic C–H bends). Comparative studies on similar compounds (e.g., ibuprofen derivatives) use vibrational frequencies to confirm substituent effects .

- Mass spectrometry : LC-ESI-QQ/MS² with collision energy (CE=30 V) distinguishes fragmentation patterns (e.g., [M-H]⁻ ion at m/z 191) .

- X-ray crystallography : SHELXL/SHELXS software refines crystal structures, resolving bond lengths and angles (e.g., orthorhombic systems with Z=4) .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

Methodological Answer:

- Melting point analysis : A sharp melting point (127–130°C) indicates purity .

- Chromatography : HPLC with UV detection (λ=254 nm) identifies byproducts like unreacted 4-methylbenzoyl chloride.

- Elemental analysis : Matches experimental C/H/O ratios to theoretical values (C₁₁H₁₂O₃: C 68.74%, H 6.29%, O 24.97%) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

Methodological Answer: Discrepancies (e.g., bond length variations in IR vs. X-ray data) arise from:

- Dynamic vs. static structures : IR captures vibrational modes in solution, while crystallography provides static solid-state data.

- Computational validation : Density Functional Theory (DFT) simulations (e.g., using Gaussian software) reconcile experimental IR peaks with optimized geometries .

Example : For tolmetin (a structural analog), DFT calculations corrected carbonyl bond lengths by 0.02 Å compared to crystallographic data .

Q. What strategies are effective in designing bioactive derivatives of this compound?

Methodological Answer:

- Functionalization : Introduce sulfonate or hydroxyl groups via electrophilic substitution to enhance solubility or binding affinity.

- Enzymatic coupling : Use lipases to synthesize esters with sugar alcohols (e.g., mannitol) for prodrug development .

- Crystallographic-guided design : SHELX-refined structures identify sterically accessible sites for modification (e.g., para-substitution on the benzoyl group) .

Q. What challenges arise in refining crystallographic data for this compound, and how are they addressed?

Methodological Answer:

- Twinned crystals : SHELXD’s twin refinement module (HKLF5 format) separates overlapping reflections .

- Disorder modeling : Partial occupancy refinement in SHELXL resolves disordered solvent molecules (e.g., methanol in crystal lattices) .

- Validation tools : PLATON/ADDSYM checks for missed symmetry, while Rint values <5% ensure data quality .

Q. How can computational models predict the physicochemical properties of this compound?

Methodological Answer:

Properties

IUPAC Name |

4-(4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEUWZITKKSXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288225 | |

| Record name | 3-(4-Methylbenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4619-20-9 | |

| Record name | 4-Methyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4619-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylphenyl)-4-oxobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004619209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4619-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methylbenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-METHYLPHENYL)-4-OXOBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYB7JU7CMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.